molecular formula C21H25N3O4S B2764898 N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide CAS No. 899949-70-3

N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide

Cat. No.: B2764898
CAS No.: 899949-70-3
M. Wt: 415.51
InChI Key: ALXDMFWHHZRMCI-UHFFFAOYSA-N
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Description

“N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide” is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the sec-butyl group: This step may involve alkylation reactions using sec-butyl halides.

    Attachment of the 3,4-dimethylphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the acetamide moiety: This step might involve acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

“N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the nitro groups to amines.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[e][1,2,4]thiadiazine derivatives: These compounds share the core structure and may have similar biological activities.

    Acetamide derivatives: Compounds with the acetamide moiety may have comparable chemical properties.

Uniqueness

“N-(butan-2-yl)-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-butan-2-yl-2-[2-(3,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-5-16(4)22-20(25)13-23-18-8-6-7-9-19(18)29(27,28)24(21(23)26)17-11-10-14(2)15(3)12-17/h6-12,16H,5,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXDMFWHHZRMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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